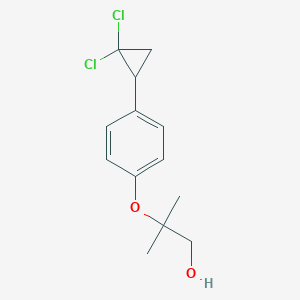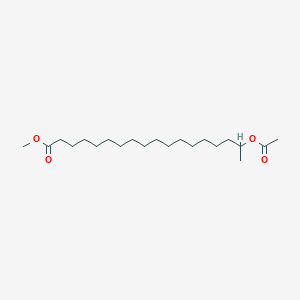
Methyl 17-acetoxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 17-acetoxyoctadecanoate can be synthesized through the esterification of 17-hydroxy-octadecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 17-acetoxyoctadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17-hydroxy-octadecanoic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: 17-hydroxy-octadecanoic acid and methanol.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: 17-hydroxy-octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 17-acetoxyoctadecanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of methyl 17-acetoxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may interact with lipid metabolism pathways and influence the synthesis and degradation of fatty acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 17-hydroxy-octadecanoate: Similar structure but lacks the acetoxy group.
Octadecanoic acid, 17-(acetyloxy)-: Similar structure but not esterified with methanol.
Uniqueness
Methyl 17-acetoxyoctadecanoate is unique due to the presence of both an ester and an acetoxy group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Eigenschaften
CAS-Nummer |
2380-15-6 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
methyl 17-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-19(25-20(2)22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(23)24-3/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
GHOGWQZUCCAYEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCCCCCCCC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


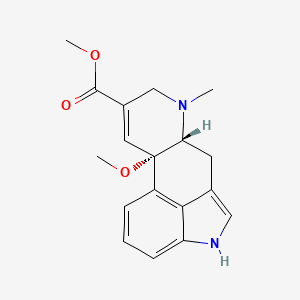


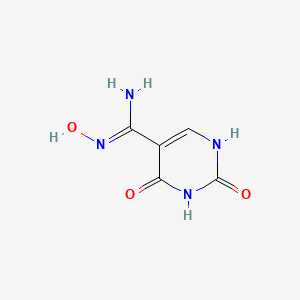
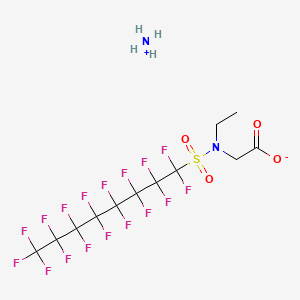
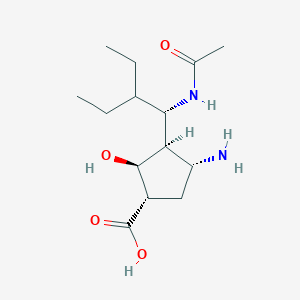

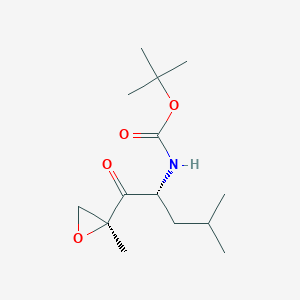
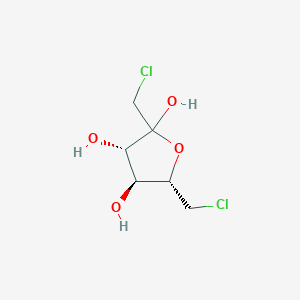
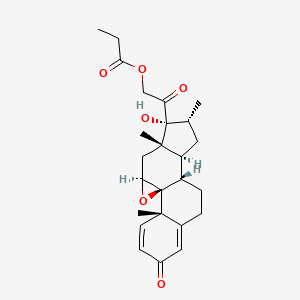
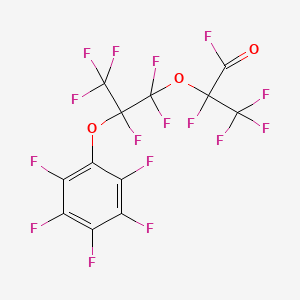
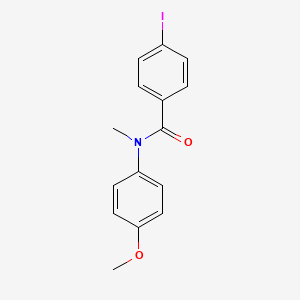
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
